
2-(4-Tert-butylphenyl)-8-methylquinolin-4-carbohydrazid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbohydrazide” is a compound that likely exhibits interesting chemical and physical properties, given its structural components. It belongs to a class of compounds that are generally characterized by the presence of quinoline and carbohydrazide functional groups, which are known for their diverse chemical reactivity and potential applications in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of compounds related to quinoline derivatives, such as the synthesis of 2-tert-butyl-8-hydroxyquinoline, involves direct reactions with tert-butyl-lithium or cyclization reactions of o-aminophenol with specific reagents. These methods highlight the flexibility and diversity in synthetic approaches for quinoline derivatives (Thompson & Stubley, 1979).
Molecular Structure Analysis
Structural characterization and analysis are crucial for understanding the chemical behavior of compounds. For instance, X-ray crystallographic analysis has been used to unambiguously determine the structures of complex molecules, indicating that such techniques could provide detailed insights into the molecular structure of “2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbohydrazide” and its derivatives (Li et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving quinoline derivatives can be complex and varied. For example, the concise synthesis of 1,2-dihydroisoquinolines through carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization highlights the potential chemical reactivity of quinoline derivatives under specific conditions (Obika et al., 2007).
Physical Properties Analysis
Physical properties such as solubility, thermal stability, and melting points are crucial for determining the applications and handling of chemical compounds. The synthesis and characterization of related compounds provide a basis for predicting the physical properties of “2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbohydrazide.” For example, the study of polyhydrazides and poly(amide–hydrazide)s based on bis(ether benzoic acid)s suggests that such compounds may exhibit interesting thermal and solubility properties (Hsiao et al., 1999).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, such as reactivity towards nucleophiles or electrophiles, can be influenced by their functional groups. For example, the formation of 3-arylsulfonylquinolines through tert-butyl hydroperoxide mediated cycloaddition demonstrates the chemical versatility of quinoline derivatives in forming C-S bonds and quinoline rings (Zhang et al., 2016).
Wissenschaftliche Forschungsanwendungen
- Anwendungen:
- Anwendungen:
- Anwendungen:
- Anwendungen:
Organische Synthese und Zwischenprodukte
Oxadiazol-Derivate
Antioxidative Stabilisatoren
Flüssigkristalle und Mesogene
Phosphoreszierende Iridiumkomplexe
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenyl)-8-methylquinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-13-6-5-7-16-17(20(25)24-22)12-18(23-19(13)16)14-8-10-15(11-9-14)21(2,3)4/h5-12H,22H2,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGVDJMCMIBCBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)(C)C)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile](/img/structure/B2498390.png)

![[(2,5-Dimethyl-furan-3-carbonyl)-amino]-acetic acid](/img/structure/B2498393.png)

![2-[(3-Chlorobenzyl)sulfanyl]-6-methylpyrimidin-4-ol](/img/structure/B2498396.png)

![2-(2,4-dichlorophenoxy)-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2498400.png)
![(5-Bromopyridin-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2498401.png)
![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione](/img/structure/B2498403.png)
![(5E)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2498407.png)